molecular formula C9H8ClN3 B062463 2-Chloro-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline CAS No. 163120-51-2

2-Chloro-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline

Cat. No. B062463
M. Wt: 193.63 g/mol
InChI Key: GRRDTKICKHUUHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Chloro-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline” is a chemical compound that can be used for pharmaceutical testing . It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

The synthesis of imidazole-containing compounds like “2-Chloro-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline” can be achieved using isocyanide reagents . One-pot condensation of benzodiazepines with mono-anion of tosylmethyl isocyanide or ethyl isocyanoacetate under mild conditions leads to the formation of imidazobenzodiazepine . In another method, 1-arylhydrazinecarbonitriles are subjected to the reaction with 2-chloro-4,5-dihydro-1H-imidazole, yielding imidazo[2,1-c][1,2,4]triazol-3(5H)-imines, which are subsequently converted into the corresponding amides, sulfonamides, ureas, and thioureas .


Molecular Structure Analysis

The molecular structure of “2-Chloro-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline” is based on the imidazole ring, which is a five-membered heterocyclic moiety. It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-Chloro-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline” include the condensation of benzodiazepines with mono-anion of tosylmethyl isocyanide or ethyl isocyanoacetate . This leads to the formation of imidazobenzodiazepine . In another reaction, 1-arylhydrazinecarbonitriles react with 2-chloro-4,5-dihydro-1H-imidazole to yield imidazo[2,1-c][1,2,4]triazol-3(5H)-imines .

properties

IUPAC Name

2-chloro-1,3,9-triazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3/c10-9-12-7-3-1-2-6-8(7)13(9)5-4-11-6/h1-3,11H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRRDTKICKHUUHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C3=C(C=CC=C3N1)N=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601217143
Record name 2-Chloro-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601217143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline

CAS RN

163120-51-2
Record name 2-Chloro-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163120-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601217143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3 g (0.0155 mol) of 5,6-dihydro-4H-imidazo[1,5,4-de]quinoxalin-2(1H)-one in 60 ml of phosphoryl chloride are heated at the reflux temperature for 3 hours. The solvent is evaporated to dryness and the residue taken up successively in ice-cold water and in a concentrated aqueous ammonia solution. Extraction is then carried out twice with ether and the organic phases are combined, dried and evaporated to dryness. The residue is purified by chromatography on a column of silica gel, the eluent being ether. There are obtained 1.8 g of product in the oil form which is used as is in the following stage.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.